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Compound of Interest

Compound Name: 3-Bromo-2,5-dimethylpyridine

L  Get Quote

Cat. No.: B107869

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal
chemistry and materials science. Due to the limited availability of direct experimental spectra in
public databases, this guide presents predicted spectroscopic data based on the analysis of
structurally related compounds. The methodologies for acquiring such data are also detailed.

Chemical Structure and Properties

3-Bromo-2,5-dimethylpyridine is a pyridine ring substituted with a bromine atom at the 3-
position and methyl groups at the 2- and 5-positions.

Property Value

CAS Number 17117-19-0

Molecular Formula C7HsBrN

Molecular Weight 186.05 g/mol

Boiling Point 206.5+35.0 °C at 760 mmHg
Density 1.4+0.1 g/cm3
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Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Bromo-2,5-dimethylpyridine. These predictions
are derived from established principles of spectroscopy and by comparing with experimental
data of similar compounds such as 3-bromo-5-methylpyridine, 3,5-dimethylpyridine, and 2,5-
dimethylpyridine.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Predicted Spectrum in CDCIs (400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.1 s 1H H-6
~7.4 s 1H H-4
~25 S 3H Cs-CHs
~24 S 3H C2-CHs

Rationale for Prediction: The aromatic protons (H-6 and H-4) are expected to appear as
singlets due to the substitution pattern. The proton at the 6-position (H-6) is anticipated to be
the most downfield due to the deshielding effect of the adjacent nitrogen atom. The two methyl
groups will appear as distinct singlets in the upfield region.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Predicted Spectrum in CDCIs (100 MHz)
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Chemical Shift (6, ppm) Assighment
~ 158 C-2

~ 150 C-6

~ 140 C-4

~ 132 C-5

~ 120 C-3

~ 23 C2-CHs

~18 Cs-CHs

Rationale for Prediction: The chemical shifts of the pyridine ring carbons are predicted based
on the substituent effects of the bromine and methyl groups. The carbon bearing the bromine
(C-3) is expected to be significantly shielded compared to an unsubstituted pyridine. The
carbons attached to the nitrogen (C-2 and C-6) will be the most downfield.

IR (Infrared) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic, CHs)
) C=C and C=N stretching
~ 1600, 1470, 1450 Strong-Medium o o
vibrations of the pyridine ring
~ 1050 Medium C-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the
aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and the C=C and C=N
stretching vibrations of the pyridine ring. A band corresponding to the C-Br stretching is also
anticipated.

MS (Mass Spectrometry)
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miz Relative Intensity Assighment

[M]* (Molecular ion peak,

185/187 High showing isotopic pattern for Br)
170/172 Medium [M - CHs]*

106 High [M - Br]*

77 Medium [CsHaN]*

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion
peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine. Key
fragmentation pathways would likely involve the loss of a methyl group and the loss of the
bromine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2,5-dimethylpyridine in approximately
0.6 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For 1H NMR, a standard pulse sequence is used. For 13C NMR, a proton-
decoupled pulse sequence is typically employed.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between
two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or pure solvent) should be recorded and subtracted from the sample
spectrum.

Data Processing: The instrument software will automatically process the data to generate the
transmittance or absorbance spectrum.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source, such as Electron lonization (EI) or Electrospray lonization (ESI).

lonization: In El, the sample is bombarded with high-energy electrons to form a radical cation
(molecular ion) and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a

proposed mass spectrometry fragmentation pathway for 3-Bromo-2,5-dimethylpyridine.
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Data Acquisition Data Analysis

P> Mass Spectrometer M

FTIR Spectrometer IR Spectrum

NMR Spectra
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Sample Preparation Structural Elucidation
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Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed mass spectrometry fragmentation pathway for 3-Bromo-2,5-
dimethylpyridine.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2,5-dimethylpyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107869#spectroscopic-data-for-3-bromo-2-5-
dimethylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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